SW203668

Description

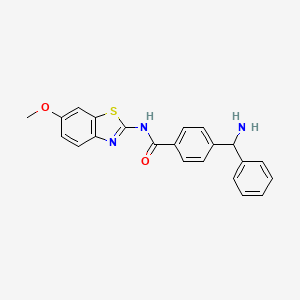

Structure

3D Structure

Properties

IUPAC Name |

4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14/h2-13,20H,23H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOBUXPHKZSABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SW203668: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the mechanism of action of SW203668, a novel irreversible inhibitor of Stearoyl-CoA Desaturase (SCD). This compound represents a promising therapeutic agent, exhibiting tumor-specific cytotoxicity with a favorable safety profile. This guide will cover its molecular target, activation pathway, in vitro and in vivo efficacy, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Tumor-Specific Prodrug Activation

This compound functions as a prodrug, requiring metabolic activation to exert its inhibitory effects. This activation is mediated by the cytochrome P450 enzyme, CYP4F11.[1][2] The expression of CYP4F11 is often elevated in certain cancer cell lines, which confers selectivity to this compound.[1][2] Upon activation, this compound irreversibly binds to and inhibits Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism.[1][3] SCD is the rate-limiting enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[3] Inhibition of SCD disrupts lipid homeostasis, leading to an accumulation of saturated fatty acids and ultimately inducing cancer cell death, a process known as lipotoxicity.[4]

The tumor-specific activation of this compound by CYP4F11 is a key feature that distinguishes it from conventional SCD inhibitors. This targeted approach minimizes off-target effects, leading to a wider therapeutic window and reduced toxicity, as demonstrated by the preservation of sebocytes in preclinical models.[2]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | CYP4F11 Expression | This compound IC₅₀ (µM) | Sensitivity |

| H2122 | High | 0.022 | Sensitive |

| H460 | High | Not Specified | Sensitive |

| HCC44 | High | Not Specified | Sensitive |

| HCC95 | High | Not Specified | Sensitive |

| H1155 | Low/Absent | > 10 | Insensitive |

| Other 7 NSCLC Lines | Low/Absent | > 10 | Insensitive |

| Data sourced from multiple references.[1][2] |

Table 2: Comparative Potency of this compound Enantiomers

| Enantiomer | H2122 Cell Line IC₅₀ (µM) |

| (-)-SW203668 | 0.007 |

| (+)-SW203668 | 0.029 |

| Data sourced from reference[2]. |

Table 3: In Vivo Efficacy of this compound in H2122 Tumor Xenograft Model

| Dosing Regimen | Outcome |

| 25 mg/kg (IP, twice daily) | Significantly reduced rate of tumor growth |

| 20 mg/kg (once daily) | Inhibited tumor growth |

| Data sourced from reference[2]. |

Table 4: Pharmacokinetic Profile of this compound

| Parameter | Value |

| Dose | 25 mg/kg (IP) |

| Peak Plasma Concentration | > 0.3 µM (for the first 6 hours) |

| Half-life | 8 hours |

| Data sourced from reference[2]. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used for its characterization.

Caption: Mechanism of action of this compound in CYP4F11-expressing tumor cells.

Caption: Experimental workflow for the identification of SCD as the target of this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the research of this compound.

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cell lines.

-

Methodology:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound was added to the wells.

-

Cells were incubated for a specified period (e.g., 72 hours).

-

Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Luminescence was read using a plate reader.

-

Data were normalized to vehicle-treated controls, and IC₅₀ values were calculated using non-linear regression analysis.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

-

Methodology:

-

Immune-deficient mice (e.g., NOD-SCID) were subcutaneously injected with a suspension of cancer cells (e.g., H2122).

-

Tumors were allowed to grow to a palpable size (e.g., 200 mm³).

-

Mice were randomized into treatment and control groups.

-

This compound was administered via intraperitoneal (IP) injection at specified doses and schedules.

-

Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Body weight and general health of the mice were monitored.

-

At the end of the study, tumors were excised and weighed.

-

Pharmacokinetic Analysis

-

Objective: To determine the pharmacokinetic profile of this compound in vivo.

-

Methodology:

-

Mice were administered a single dose of this compound via IP injection.

-

Blood samples were collected at various time points post-injection.

-

Plasma was separated by centrifugation.

-

The concentration of this compound in the plasma was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, such as half-life and peak plasma concentration, were calculated from the concentration-time data.

-

Target Identification via Chemical Proteomics

-

Objective: To identify the protein target of this compound.

-

Methodology:

-

An alkyne-modified chemical probe, SW208108, structurally related to this compound, was used.

-

H2122 cell lysates were treated with SW208108 to allow for covalent cross-linking to its protein target(s).

-

A fluorescently tagged azide was then "clicked" onto the alkyne group of the probe using copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

-

Proteins were separated by SDS-PAGE, and fluorescently labeled proteins were visualized.

-

For competition experiments, lysates were pre-incubated with this compound before the addition of the probe to demonstrate specific binding.

-

The labeled protein bands were excised, digested, and identified using mass spectrometry.

-

Immunoprecipitation with an antibody against SCD was used to confirm the identity of the target.[2]

-

Conclusion

This compound is a promising, tumor-specific irreversible inhibitor of Stearoyl-CoA Desaturase. Its innovative mechanism of action, reliant on activation by the cancer-associated enzyme CYP4F11, provides a high degree of selectivity and a favorable safety profile. The data presented in this guide highlight its potent anti-cancer activity in both in vitro and in vivo settings. Further research and development of this compound and similar targeted prodrugs could lead to novel and effective therapies for cancers characterized by high CYP4F11 expression.

References

In-Depth Technical Guide: SW203668 Enantiomers and Their Specific Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the enantiomers of SW203668, a potent and tumor-specific irreversible inhibitor of Stearoyl-CoA Desaturase (SCD). The document details the differential activity of the (-)-SW203668 and (+)-SW203668 enantiomers, their mechanism of action, and the critical role of cytochrome P450 4F11 (CYP4F11) in their bioactivation. This guide is intended to be a core resource, presenting quantitative data in a clear, comparative format, and offering detailed experimental protocols for key assays. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's pharmacology.

Introduction

This compound is a member of the benzothiazole class of compounds that has demonstrated selective toxicity toward a subset of non-small cell lung cancer (NSCLC) cell lines.[1] This selectivity is conferred by a unique mechanism of action requiring metabolic activation by the enzyme CYP4F11, which is differentially expressed in cancer cells.[1] The activated form of this compound irreversibly inhibits Stearoyl-CoA Desaturase (SCD), a key enzyme in fatty acid metabolism that is often upregulated in cancer.[1] This guide focuses on the distinct pharmacological profiles of the two enantiomers of this compound, providing a detailed examination of their specific activities and the methodologies used for their characterization.

Quantitative Data on Enantiomer-Specific Activity

The cytotoxic activity of the this compound enantiomers was evaluated in the H2122 NSCLC cell line, which expresses high levels of CYP4F11. The data clearly indicate a significant difference in potency between the two enantiomers, with the (-)-SW203668 enantiomer being substantially more active.

| Enantiomer | Cell Line | IC50 (μM) | Reference |

| (-)-SW203668 | H2122 | 0.007 | [1] |

| (+)-SW203668 | H2122 | 0.029 | [1] |

Table 1: In Vitro Cytotoxicity of this compound Enantiomers. The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of the (-)-enantiomer in a CYP4F11-expressing cancer cell line.

Furthermore, competition binding assays revealed that the more potent (-)-SW203668 enantiomer is a more effective competitor for the biological targets of a related oxalamide probe, SW208108, which also targets SCD. The less toxic (+)-SW203668 enantiomer competed for binding approximately 6-fold less effectively than the more toxic (-)-enantiomer.[1]

Mechanism of Action and Signaling Pathway

The selective toxicity of this compound is contingent on its bioactivation by CYP4F11. In sensitive cancer cells, CYP4F11 metabolizes the this compound prodrug into a reactive intermediate that then irreversibly binds to and inhibits SCD. SCD is responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential for membrane fluidity, cell signaling, and proliferation. Inhibition of SCD leads to an accumulation of toxic SFAs and a depletion of MUFAs, ultimately triggering cell death.

Figure 1: this compound Signaling Pathway. this compound enters CYP4F11-expressing cancer cells and is metabolized into an active inhibitor of SCD, leading to decreased MUFA production and subsequent cell death.

Experimental Protocols

Chiral Separation of this compound Enantiomers

The enantiomers of racemic this compound are separated by supercritical fluid chromatography (SFC).

-

Instrumentation: Berger SFC MGII with a Daicel Chiralpak AD-H column (2 x 15 cm, 5 µm).

-

Mobile Phase: 30% Methanol in CO2.

-

Flow Rate: 50 mL/min.

-

Detection: 220 nm.

-

Procedure: The racemic mixture of this compound is dissolved in a suitable solvent and injected onto the column. The two enantiomers are collected as they elute separately. The absolute stereochemistry of the eluting enantiomers should be determined by appropriate analytical methods (e.g., X-ray crystallography).

Cell Viability Assay

The cytotoxic effects of the this compound enantiomers are determined using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: H2122 cells are seeded in 96-well plates at a density of 2,500 cells per well in RPMI medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: After 24 hours, the cells are treated with a serial dilution of each this compound enantiomer (typically ranging from 10 µM to 1 nM).

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal that is proportional to the amount of ATP present, an indicator of viable cells. The luminescence is read on a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Competition Binding Assay

This assay is used to assess the ability of the this compound enantiomers to compete with a known SCD-binding probe.

-

Cell Lysate Preparation: H2122 cells are lysed to prepare a protein extract.

-

Probe Labeling: The cell lysate is treated with a biotinylated or fluorescently tagged SCD probe (e.g., an alkyne-functionalized oxalamide probe for subsequent click chemistry).

-

Competition: The lysate is pre-incubated with varying concentrations of the (-)-SW203668 or (+)-SW203668 enantiomers before the addition of the probe.

-

Visualization: If a fluorescent probe is used, the labeled proteins are visualized by in-gel fluorescence scanning after SDS-PAGE. If a biotinylated probe is used, streptavidin-HRP and chemiluminescence detection are employed.

-

Quantification: The intensity of the band corresponding to the probe-labeled SCD is quantified to determine the extent of competition by the this compound enantiomers.

References

Unlocking Tumor-Specific Cytotoxicity: A Technical Guide to the SW203668 Prodrug Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of SW203668, a novel prodrug designed for tumor-specific inhibition of Stearoyl-CoA Desaturase (SCD). By leveraging the differential expression of cytochrome P450 enzymes in cancerous tissues, this compound offers a promising therapeutic window, mitigating the toxicities associated with systemic SCD inhibition. This document provides a comprehensive overview of its activation pathway, quantitative efficacy data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Concept: Exploiting Tumor-Specific Metabolism

This compound is a benzothiazole-based prodrug that remains largely inert in its systemic circulation. Its therapeutic efficacy is unlocked through a targeted activation mechanism within cancer cells overexpressing the cytochrome P450 enzyme, CYP4F11.[1][2] This enzyme metabolizes this compound into a highly reactive species that irreversibly binds to and inhibits Stearoyl-CoA Desaturase (SCD).[1] SCD is a critical enzyme in lipid metabolism, responsible for the synthesis of monounsaturated fatty acids, which are essential for cancer cell proliferation, membrane integrity, and signaling.[3][4][5] The selective activation of this compound in CYP4F11-expressing tumors leads to localized SCD inhibition, inducing cancer cell death while sparing healthy tissues that lack or have low levels of this specific P450 enzyme, such as sebocytes.[1] This targeted approach circumvents the common skin toxicities observed with conventional, systemically active SCD inhibitors.[1][6]

The Activation Pathway: From Prodrug to Potent Inhibitor

The activation of this compound is a multi-step process initiated by its uptake into cancer cells. Once inside a tumor cell with high CYP4F11 expression, the prodrug undergoes enzymatic conversion. This metabolic transformation generates an active, electrophilic intermediate that covalently modifies and deactivates SCD. The irreversible nature of this inhibition ensures a sustained therapeutic effect within the target tumor cells.

Caption: Metabolic activation of this compound in CYP4F11-expressing cancer cells.

Quantitative Efficacy Data

The selective cytotoxicity of this compound has been demonstrated across various cancer cell lines. The tables below summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Cytotoxicity of this compound in Sensitive and Insensitive Cell Lines

| Cell Line | Cancer Type | CYP4F11 Expression | This compound IC₅₀ (µM) | Reference |

| H2122 | Non-Small Cell Lung Cancer | High | 0.022 | [1] |

| H1155 | Non-Small Cell Lung Cancer | Low/Undetectable | > 10 | [1] |

| Other Sensitive Lines | Various | High | 0.022 - 0.116 | [7] |

| Other Insensitive Lines | Various | Low/Undetectable | > 10 | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dosage | Outcome | Reference |

| H2122 (sensitive) | This compound | 25 mg/kg (IP, twice daily) | Significantly reduced tumor growth rate | [1][7] |

| H1155 (insensitive) | This compound | 25 mg/kg (IP, twice daily) | No effect on tumor growth | [1][7] |

| H2122 | This compound | 20 mg/kg (once daily) | Inhibited tumor growth | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the this compound activation pathway.

Cell Viability Assay

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound, a standard cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is employed.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for 72 hours.

-

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC₅₀ values are calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.

CYP4F11-Mediated Activation Assay

To confirm the role of CYP4F11 in activating this compound, an ectopic expression experiment is performed in a resistant cell line.

-

Transfection: An this compound-insensitive cell line (e.g., H1155) is transiently or stably transfected with a plasmid encoding human CYP4F11 or an empty vector control.

-

Selection (for stable lines): If generating a stable cell line, cells are selected with an appropriate antibiotic (e.g., G418) to enrich for the population expressing the transgene.

-

Confirmation of Expression: Successful expression of CYP4F11 is confirmed by Western blot or qRT-PCR.

-

Cell Viability Assay: The transfected cells (both CYP4F11-expressing and empty vector control) are then subjected to the cell viability assay with this compound as described above. A significant decrease in the IC₅₀ in the CYP4F11-expressing cells compared to the control demonstrates CYP4F11-dependent activation.[1]

Caption: Experimental workflow to validate CYP4F11-mediated activation of this compound.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, immunodeficient mice bearing human tumor xenografts are utilized.

-

Cell Implantation: H2122 (sensitive) and H1155 (insensitive) cells are subcutaneously injected into the flanks of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 25 mg/kg, twice daily).[1][7]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the tumor volumes between the treated and control groups.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. Its unique activation mechanism, contingent on the expression of CYP4F11, provides a clear strategy for patient stratification and minimizes off-target effects. The data presented herein underscores the potential of this prodrug to selectively eradicate tumors while maintaining a favorable safety profile.

Future research should focus on:

-

Identifying a broader range of cancer types that overexpress CYP4F11 and are therefore susceptible to this compound.

-

Investigating potential mechanisms of acquired resistance to this compound.

-

Conducting further preclinical toxicology and pharmacokinetic studies to support its translation into clinical trials.

The tumor-specific activation of this compound is a compelling example of precision medicine, offering a promising new avenue for the treatment of cancers with a specific metabolic vulnerability.

References

- 1. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor-Activated Benzothiazole Inhibitors of Stearoyl-CoA Desaturase [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of SW203668, a Tumor-Specific Stearoyl-CoA Desaturase (SCD) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

SW203668 is a potent and selective benzothiazole-based inhibitor of stearoyl-CoA desaturase (SCD).[1][2] SCD is the rate-limiting enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules.[1][3] In certain cancers, the expression and activity of SCD are upregulated, contributing to tumor cell proliferation and survival.[4][5] this compound exhibits selective toxicity towards cancer cell lines that express high levels of cytochrome P450 4F11 (CYP4F11), which metabolizes this compound into an active, irreversible inhibitor of SCD.[2] These application notes provide detailed protocols for the in vitro evaluation of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | This compound IC50 (µM) | Sensitivity |

| H2122 | 0.022 | Sensitive |

| H2073 | > 10 | Insensitive |

| H1155 | > 10 | Insensitive |

| Additional Sensitive Lines | 0.022 - 0.116 | Sensitive |

| Additional Insensitive Lines | > 10 | Insensitive |

Data compiled from multiple sources.[1][2] The selective toxicity of this compound is attributed to the expression of CYP4F11 in sensitive cell lines.[2]

Signaling Pathway

The primary target of this compound is Stearoyl-CoA Desaturase (SCD). Its inhibition disrupts the synthesis of monounsaturated fatty acids, leading to cellular stress and apoptosis in susceptible cancer cells.

Caption: Mechanism of this compound action.

Experimental Protocols

Cell Viability Assay (Cytotoxicity)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

This compound (dissolved in DMSO)

-

Cancer cell lines (e.g., H2122, H1155)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.001 µM to 100 µM. Include a DMSO-only control.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. For example, add 10 µL of CCK-8 reagent.

-

Measurement: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO control. Plot the percentage of cell viability against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.

Caption: Cell viability assay workflow.

SCD Enzyme Inhibition Assay (Ex Vivo)

This protocol assesses the direct inhibitory effect of this compound on SCD activity in microsomes isolated from tissues.

Materials:

-

This compound

-

Microsomes from liver or preputial glands (as a source of sebocytes)[2]

-

[1-14C]-stearoyl-CoA

-

NADPH

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Microsome Preparation: Isolate microsomes from tissues using standard differential centrifugation methods.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, NADPH, and microsomes.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixtures.

-

Pre-incubation: Pre-incubate the mixtures for 10-15 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding [1-14C]-stearoyl-CoA.

-

Incubation: Incubate the reaction for 15-30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 10 N NaOH) followed by saponification at 80-90°C.

-

Lipid Extraction: Acidify the samples and extract the fatty acids using an organic solvent (e.g., hexane).

-

Measurement: Separate the saturated and monounsaturated fatty acids (e.g., by HPLC or TLC) and quantify the radioactivity in the oleate fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage of SCD inhibition for each concentration of this compound relative to the vehicle control.

Target Engagement Assay (Competition Binding)

This protocol determines if this compound binds to its target proteins, p37 and p30 (isoforms of SCD), in a cellular context.[2]

Materials:

-

SW208108 (an oxalamide probe with a benzophenone for UV cross-linking and an alkyne for click chemistry)[2]

-

This compound

-

Sensitive cells (e.g., H2122)

-

UV lamp (365 nm)

-

Lysis buffer

-

Fluorescent azide dye (for click chemistry)

-

Copper (I) catalyst (e.g., CuSO4 and a reducing agent)

-

SDS-PAGE gels and imaging system

Procedure:

-

Cell Treatment: Culture sensitive cells and treat them with SW208108 in the presence or absence of a 10-fold excess of this compound.

-

UV Cross-linking: Expose the cells to UV light to induce cross-linking of SW208108 to its binding partners.

-

Cell Lysis: Harvest and lyse the cells to obtain protein lysates.

-

Click Chemistry: Perform a copper-catalyzed click reaction to conjugate a fluorescent azide dye to the alkyne group on SW208108.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Fluorescence Imaging: Visualize the fluorescently labeled proteins using a fluorescence imager.

-

Analysis: A decrease in the fluorescence intensity of the p37 and p30 bands in the presence of this compound indicates competition for binding and confirms target engagement.[2]

Caption: Target engagement workflow.

Conclusion

This compound is a valuable tool for studying the role of SCD in cancer. The protocols outlined above provide a framework for the in vitro characterization of its activity and mechanism of action. Researchers should adapt these protocols to their specific cell lines and experimental conditions. The selective nature of this compound, dependent on CYP4F11 expression, makes it a promising candidate for targeted cancer therapy.

References

- 1. apexbt.com [apexbt.com]

- 2. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Measuring Stearoyl-CoA Desaturase (SCD) Activity Following SW203668 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA Desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Specifically, SCD introduces a double bond in the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[2][3] These MUFAs are essential components of cell membranes, signaling molecules, and energy storage lipids.[1][4] Increased SCD activity is associated with various diseases, including cancer, making it a compelling therapeutic target.[2][4]

SW203668 is a potent, tumor-specific, and irreversible inhibitor of SCD.[5][6][7] It exhibits selective toxicity in cancer cell lines that express the enzyme cytochrome P450 4F11 (CYP4F11), which metabolizes this compound into its active, irreversible form.[7] Accurate measurement of SCD activity following this compound treatment is crucial for determining its efficacy, understanding its mechanism of action, and developing it as a therapeutic agent.

These application notes provide detailed protocols for measuring SCD activity both in vitro and in cellular contexts after treatment with this compound.

Core Signaling Pathway and Inhibition

The diagram below illustrates the core function of SCD in converting SFAs to MUFAs and the inhibitory action of this compound.

Caption: SCD converts saturated to monounsaturated fatty acids; this compound inhibits this process.

Experimental Protocols

Measuring the impact of this compound on SCD activity can be approached through direct enzymatic assays or by assessing changes in cellular lipid composition.

Protocol 1: In Vitro SCD Activity Assay using Cell Microsomes

This protocol directly measures the enzymatic activity of SCD in microsomal fractions isolated from cells treated with this compound. It utilizes a radiolabeled substrate to quantify the conversion product.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cells known to be sensitive to this compound (e.g., H2122) in appropriate media.[5]

-

Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Microsome Isolation:

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

The resulting pellet is the microsomal fraction. Resuspend it in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2) and determine the protein concentration (e.g., using a BCA assay).[8]

-

-

SCD Activity Assay:

-

Prepare a reaction mixture containing:

-

100 µg of microsomal protein.

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2).

-

2 mM NADH.

-

6 µM [1-14C]stearoyl-CoA (or other radiolabeled SFA-CoA).[8]

-

-

Initiate the reaction and incubate for 5-15 minutes at room temperature or 37°C.

-

Terminate the reaction by adding 2.5 M KOH in 75% ethanol.[8]

-

-

Lipid Analysis:

-

Saponify the lipids by heating the terminated reaction mixture at 85°C for 1 hour.[8]

-

Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

-

Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC).[8][9]

-

Visualize and quantify the radiolabeled substrate and product spots using autoradiography or a phosphorimager.

-

-

Data Analysis:

-

Calculate SCD activity as the percentage of [14C]stearoyl-CoA converted to [14C]oleate.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Protocol 2: Cellular SCD Activity Assay by Fatty Acid Profiling (GC-MS/LC-MS)

This protocol measures SCD activity by quantifying the ratio of monounsaturated to saturated fatty acids in the total lipid pool of cells, known as the Desaturation Index.[10] This method avoids the use of radioactivity.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates.

-

Treat cells with a range of this compound concentrations for 24-48 hours. Include vehicle-treated controls.

-

-

Lipid Extraction and Hydrolysis:

-

Harvest the cells by scraping and wash with PBS.

-

Extract total lipids using a modified Folch method (chloroform:methanol, 2:1 v/v).[11]

-

Dry the lipid extract under a stream of nitrogen.

-

Hydrolyze the lipids to release free fatty acids by saponification (e.g., with methanolic KOH).

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Convert the free fatty acids into their more volatile methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol).

-

-

GC-MS or LC-MS Analysis:

-

Inject the FAMEs into a gas chromatograph or liquid chromatograph coupled with a mass spectrometer.

-

Separate the different FAMEs based on their retention times and identify them based on their mass spectra.

-

Quantify the peak areas for key fatty acids, particularly palmitic acid (16:0), palmitoleic acid (16:1), stearic acid (18:0), and oleic acid (18:1).

-

-

Data Analysis:

Experimental Workflow

The general workflow for assessing the effect of this compound on SCD activity is outlined below.

Caption: General workflow from cell treatment to data analysis for SCD activity measurement.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison and interpretation.

Table 1: In Vitro SCD Activity and IC50 Determination

| This compound Conc. (nM) | SCD Activity (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.2 |

| 1 | 85.4 | ± 4.1 |

| 10 | 52.1 | ± 3.5 |

| 25 | 21.8 | ± 2.9 |

| 50 | 9.3 | ± 1.8 |

| 100 | 4.6 | ± 1.1 |

| IC50 (nM) | 11.5 |

Note: Data are hypothetical and for illustrative purposes only. The IC50 for this compound in sensitive H2122 cells is reported to be around 22 nM.[5]

Table 2: Cellular Desaturation Index after this compound Treatment

| This compound Conc. (nM) | Palmitoleic/Palmitic Acid Ratio (16:1/16:0) | Oleic/Stearic Acid Ratio (18:1/18:0) |

| 0 (Vehicle) | 0.15 ± 0.02 | 1.25 ± 0.11 |

| 10 | 0.11 ± 0.01 | 0.95 ± 0.09 |

| 50 | 0.06 ± 0.01 | 0.51 ± 0.06 |

| 250 | 0.02 ± 0.005 | 0.18 ± 0.03 |

Note: Data are hypothetical and for illustrative purposes only. A dose-dependent decrease in the desaturation index indicates effective SCD inhibition.

Logical Framework

The following diagram illustrates the logical progression from inhibitor treatment to the measurable biological outcomes.

References

- 1. apexbt.com [apexbt.com]

- 2. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. Stearoyl-CoA Desaturase (SCD) | DC Chemicals [dcchemicals.com]

- 7. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of human SCD2, an oligomeric desaturase with improved stability and enzyme activity by cross-linking in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hepatic Stearoyl-CoA Desaturase (SCD)-1 Activity and Diacylglycerol but Not Ceramide Concentrations Are Increased in the Nonalcoholic Human Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma-based approach to measure target engagement for liver-targeting stearoyl-CoA desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: SW203668 LC-MS/MS Analysis for Pharmacokinetic Studies

Abstract

This application note provides a detailed protocol for the quantitative analysis of SW203668, a potent and selective stearoyl-CoA desaturase (SCD) inhibitor, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] The described method is suitable for pharmacokinetic (PK) studies in preclinical and clinical research, offering high sensitivity and a wide dynamic range. This document includes a comprehensive experimental protocol, data presentation guidelines, and visual representations of the analytical workflow and the relevant biological pathway.

Introduction

This compound is a benzothiazole-based irreversible inhibitor of stearoyl-CoA desaturase (SCD), an enzyme responsible for the synthesis of monounsaturated fatty acids.[1][2] SCD is a critical enzyme in lipid metabolism and has been identified as a therapeutic target in various diseases, including cancer and metabolic disorders.[3][4] Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby guiding dose selection and scheduling in therapeutic applications.[5]

LC-MS/MS is the preferred method for the bioanalysis of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[6] This application note details a robust LC-MS/MS method for the quantification of this compound in plasma, providing researchers with a reliable tool for their pharmacokinetic investigations.

Signaling Pathway

This compound exerts its biological effects by inhibiting SCD, which in turn modulates the lipid composition of cellular membranes and affects various signaling pathways. Inhibition of SCD has been shown to impact key oncogenic pathways such as the Wnt/β-catenin and Notch signaling pathways.[3] A simplified representation of the effect of this compound on the Wnt signaling pathway is depicted below.

Caption: Effect of this compound on the Wnt/β-catenin signaling pathway.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[7][8]

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard: Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample) to each plasma sample.

-

Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting conditions for the analysis of this compound. Method optimization is recommended for specific instruments and applications.

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| MRM Transitions | To be determined by direct infusion of this compound and IS. A hypothetical transition for this compound could be based on its molecular weight. |

| Collision Gas | Nitrogen |

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound in plasma samples is illustrated below.

Caption: Experimental workflow for this compound pharmacokinetic analysis.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables. This allows for easy comparison of key pharmacokinetic parameters.

Calibration Curve Data

A calibration curve should be prepared for each analytical run to ensure the accuracy of the quantification.

Table 2: Example Calibration Curve for this compound

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 101.2 |

| 50 | 0.592 | 99.8 |

| 100 | 1.180 | 100.5 |

| 500 | 5.950 | 99.1 |

| 1000 | 11.920 | 98.4 |

| r² | 0.9995 |

Pharmacokinetic Parameters

Following the analysis of plasma samples collected at various time points after drug administration, key pharmacokinetic parameters can be calculated.

Table 3: Example Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, IP)

| Parameter | Unit | Value |

| Cmax | ng/mL | ~1400 |

| Tmax | hours | 1 |

| AUC(0-t) | ng*h/mL | ~7500 |

| t½ | hours | 8 |

Note: The data presented in Tables 2 and 3 are for illustrative purposes and should be generated for each specific study. A pharmacokinetic analysis of this compound revealed a half-life of eight hours after an intraperitoneal injection of 25 mg/kg.[1]

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in plasma samples. This method is well-suited for pharmacokinetic studies, enabling researchers to accurately characterize the ADME properties of this promising SCD inhibitor. The detailed protocol and workflow diagrams serve as a valuable resource for scientists in the field of drug development.

References

- 1. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. opentrons.com [opentrons.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SW203668 in Non-Small Cell Lung Cancer (NSCLC) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW203668 is a novel benzothiazole-based small molecule that has demonstrated selective and potent cytotoxic activity against a subset of non-small cell lung cancer (NSCLC) cell lines.[1][2] Its unique mechanism of action, involving tumor-specific activation, presents a promising therapeutic window for targeting NSCLC. These application notes provide detailed protocols for utilizing this compound in preclinical NSCLC research, covering its mechanism of action, essential experimental procedures, and expected outcomes.

Mechanism of Action: CYP4F11-Mediated Activation and SCD1 Inhibition

This compound functions as a prodrug that is selectively metabolized into a potent, irreversible inhibitor of Stearoyl-CoA Desaturase (SCD1) by the cytochrome P450 enzyme CYP4F11.[1] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids.[2] These unsaturated fatty acids are essential for various cellular processes, including membrane fluidity, cell signaling, and proliferation.

In NSCLC cells with high expression of CYP4F11, this compound is activated, leading to the irreversible inhibition of SCD1. This disruption of fatty acid metabolism results in cellular toxicity and apoptosis in these cancer cells.[1] Conversely, cells with low or no CYP4F11 expression are unable to activate this compound, rendering them insensitive to its cytotoxic effects.[1][2] This differential expression of CYP4F11 between sensitive and insensitive cell lines provides a basis for the selective targeting of a specific subset of NSCLC tumors.

Quantitative Data Summary

The selective cytotoxicity of this compound has been evaluated across a panel of NSCLC cell lines. The 50% inhibitory concentration (IC50) values clearly distinguish between sensitive and insensitive cell lines, correlating with the expression of CYP4F11.

| NSCLC Cell Line | This compound IC50 (µM) | CYP4F11 Expression | Sensitivity |

| H2122 | 0.022 | High | Sensitive |

| H460 | < 0.1 | High | Sensitive |

| H2073 | ~0.69 | Intermediate | Moderately Sensitive |

| H1155 | > 10 | Low/Negative | Insensitive |

| Other Insensitive Lines | > 10 | Low/Negative | Insensitive |

| Note: This table is a summary of reported values. Actual IC50 values may vary depending on experimental conditions.[1] |

Experimental Protocols

Cell Viability Assay to Determine IC50 Values

This protocol outlines the determination of the cytotoxic effects of this compound on NSCLC cell lines using a standard colorimetric assay such as MTT or CCK-8.

Materials:

-

NSCLC cell lines (e.g., H2122, H1155)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.001 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Assessment:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model using sensitive and insensitive NSCLC cell lines.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or nude mice)

-

Sensitive (e.g., H2122) and insensitive (e.g., H1155) NSCLC cell lines

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., corn oil, 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 NSCLC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle control daily or as determined by pharmacokinetic studies.[2]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor animal body weight and general health throughout the study.

-

Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).

Western Blot Analysis for SCD1 and CYP4F11

This protocol is for verifying the expression of CYP4F11 in different cell lines and confirming the inhibition of SCD1 upon this compound treatment.

Materials:

-

NSCLC cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SCD1, anti-CYP4F11, anti-β-actin or GAPDH as loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Logical Relationship: CYP4F11 Expression and this compound Sensitivity

The sensitivity of NSCLC cells to this compound is directly dependent on their expression of the activating enzyme, CYP4F11. This relationship can be exploited for patient stratification and biomarker development.

Conclusion

This compound represents a promising targeted therapeutic agent for a subset of NSCLC patients whose tumors express high levels of CYP4F11. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in preclinical models. Further research into the clinical utility of this compound and the development of CYP4F11 as a predictive biomarker is warranted.

References

Application Notes and Protocols for Assessing SW203668 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW203668 is a novel small molecule inhibitor of Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism. SCD catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3][4] In various cancers, SCD is overexpressed and plays a crucial role in promoting cell proliferation, survival, and tumorigenesis.[1][5] this compound is a prodrug that is selectively activated in cancer cells expressing Cytochrome P450 4F11 (CYP4F11), leading to targeted inhibition of SCD and subsequent cancer cell death.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models.

Mechanism of Action of this compound

This compound exerts its anticancer effect through a targeted mechanism. As a prodrug, it requires intracellular activation by the enzyme CYP4F11, which is overexpressed in certain cancer cells.[1][2] Upon activation, this compound irreversibly inhibits SCD. This inhibition leads to an accumulation of SFAs and a depletion of MUFAs within the cancer cell. The altered SFA/MUFA ratio disrupts cell membrane fluidity, signaling pathways dependent on lipid rafts, and induces endoplasmic reticulum (ER) stress, ultimately triggering apoptosis and inhibiting tumor growth.[2][3] The selective expression of CYP4F11 in tumor cells compared to normal tissues provides a therapeutic window for this compound, minimizing off-target toxicity.[2]

Caption: Mechanism of action of this compound in CYP4F11-expressing cancer cells.

Experimental Protocols

Cell Line Selection and Culture

Successful in vivo evaluation of this compound relies on the use of appropriate cancer cell lines. It is critical to include both a sensitive (CYP4F11-positive) and a resistant (CYP4F11-negative) cell line to demonstrate target-specific efficacy.

Table 1: Recommended Cell Lines for this compound Efficacy Studies

| Cell Line | Cancer Type | CYP4F11 Expression | This compound Sensitivity |

| H2122 | Non-Small Cell Lung Cancer | High | Sensitive |

| H1155 | Non-Small Cell Lung Cancer | Low/Negative | Insensitive |

Protocol 1.1: Cell Culture

-

Culture H2122 and H1155 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Routinely passage cells upon reaching 80-90% confluency.

-

Prior to in vivo implantation, ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes the establishment of subcutaneous xenografts and the subsequent treatment with this compound to assess its anti-tumor activity.

Protocol 2.1: Xenograft Tumor Establishment

-

Use 6-8 week old female immunodeficient mice (e.g., NOD-SCID or BALB/c nude).

-

Harvest cultured H2122 or H1155 cells and resuspend in sterile, serum-free medium or PBS.

-

Prepare a 1:1 mixture of the cell suspension with Matrigel® Basement Membrane Matrix on ice. The final cell concentration should be 1 x 10^7 cells/mL.

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Subcutaneously inject 100 µL of the cell/Matrigel suspension (1 x 10^6 cells) into the right flank of each mouse.[6][7]

-

Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.

Protocol 2.2: Treatment with this compound

-

Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Prepare this compound in a suitable vehicle for intraperitoneal (IP) injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

-

Administer this compound at a dose of 25 mg/kg via IP injection twice daily.[1][2]

-

Administer the vehicle solution to the control group following the same schedule.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Continue treatment for 14-21 days or until the tumors in the control group reach the predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

Pharmacokinetic (PK) Analysis

A PK study is essential to determine the exposure of this compound in plasma and tumor tissue.

Protocol 3.1: Plasma Pharmacokinetics

-

Administer a single dose of this compound (25 mg/kg, IP) to a cohort of tumor-bearing mice (n=3 mice per time point).

-

Collect blood samples (~50 µL) via submandibular or saphenous vein bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

Table 2: Sample Pharmacokinetic Parameters for this compound

| Parameter | Description | Example Value |

| Cmax | Maximum plasma concentration | ~0.3 µM |

| Tmax | Time to reach Cmax | 1-2 hours |

| t1/2 | Half-life | ~8 hours[2] |

| AUC | Area under the curve | To be determined |

Pharmacodynamic (PD) Analysis

PD analysis will confirm that this compound is hitting its target (SCD) in the tumor and eliciting the expected biological response.

Protocol 4.1: Target Engagement and Biomarker Analysis

-

At the end of the efficacy study, collect tumor tissues from both the treatment and vehicle control groups.

-

Homogenize a portion of the tumor tissue for lipid extraction.

-

Analyze the lipid composition using gas chromatography-mass spectrometry (GC-MS) to determine the ratio of saturated fatty acids (e.g., stearic acid) to monounsaturated fatty acids (e.g., oleic acid).

-

Perform Western blot analysis on another portion of the tumor lysate to assess the expression levels of proteins involved in the ER stress and apoptotic pathways (e.g., CHOP, cleaved caspase-3).

Table 3: Expected Pharmacodynamic Effects of this compound

| Analysis | Biomarker | Expected Change in this compound-Treated Group |

| GC-MS | Stearic Acid/Oleic Acid Ratio | Increased |

| Western Blot | CHOP Expression | Increased |

| Western Blot | Cleaved Caspase-3 Expression | Increased |

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison between treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Table 4: Summary of Tumor Growth Inhibition Data

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | p-value |

| Vehicle Control | 1200 ± 150 | - | - |

| This compound (25 mg/kg) | 400 ± 80 | 66.7% | <0.01 |

Logical Relationship of this compound Selective Toxicity

The selective anticancer activity of this compound is contingent on the expression of CYP4F11 in cancer cells. This creates a clear logical relationship for predicting the efficacy of the drug.

Caption: Logical workflow for the selective toxicity of this compound.

By following these detailed protocols, researchers can robustly assess the in vivo efficacy of this compound and gain valuable insights into its pharmacokinetic and pharmacodynamic properties. This information is critical for the further development of this compound as a potential therapeutic agent for cancers with high CYP4F11 expression.

References

- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Stearoyl-CoA Desaturase and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth kinetics in xenograft models after administration of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xenograft tumor model [bio-protocol.org]

- 7. yeasenbio.com [yeasenbio.com]

Application Notes and Protocols for Measuring Fatty Acid Desaturation with SW203668

Audience: Researchers, scientists, and drug development professionals.

Introduction

SW203668 is a potent, tumor-specific, and irreversible inhibitor of stearoyl-CoA desaturase (SCD).[1][2] SCD is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][4] This process is essential for various cellular functions, including membrane fluidity, signal transduction, and energy storage.[4][5] In certain cancer cells, particularly those with high expression of cytochrome P450 (CYP) 4F11, this compound is metabolized into an active form that covalently binds to and inhibits SCD.[6] This selective activation provides a therapeutic window for targeting cancer cells while sparing non-malignant cells, such as sebocytes, which are typically sensitive to SCD inhibitors.[6]

These application notes provide detailed protocols for utilizing this compound to measure fatty acid desaturation in vitro and in cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Toxicity) | Sensitive Cancer Cell Lines | 0.022 - 0.116 µM | [3] |

| IC50 (Toxicity) | H2122 | 22 nM | [1] |

| IC50 (Toxicity) | (-)-SW203668 in H2122 | 7 nM | [6] |

| IC50 (Toxicity) | (+)-SW203668 in H2122 | 29 nM | [6] |

| EC50 (SCD Inhibition) | H2122 Microsomes | 0.054 µM | [6] |

Table 2: In Vivo Data for this compound

| Parameter | Animal Model | Dosage | Pharmacokinetics | Efficacy | Reference |

| Dosing Regimen | Immunodeficient mice with H2122 xenografts | 25 mg/kg, intraperitoneally, twice daily | Plasma levels > 0.3 µM for 6 hours, half-life of 8 hours | Significantly reduced tumor growth rate | [3][6] |

Signaling Pathway

The primary signaling pathway affected by this compound is the de novo lipogenesis pathway, specifically the desaturation of fatty acids. SCD is the central enzyme in this process, converting SFAs like palmitoyl-CoA and stearoyl-CoA into MUFAs such as palmitoleoyl-CoA and oleoyl-CoA.[4][5] This conversion is critical for maintaining the proper ratio of saturated to unsaturated fatty acids, which influences membrane fluidity and cellular signaling. Inhibition of SCD by activated this compound leads to an accumulation of SFAs and a depletion of MUFAs, resulting in cellular stress, apoptosis, and ultimately cell death in sensitive cancer cells.[6][7]

Caption: Signaling pathway of fatty acid desaturation and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro SCD Activity Assay using Tritiated Substrate

This assay measures the enzymatic activity of SCD in microsomal preparations by quantifying the release of tritiated water from a radiolabeled substrate.

Materials:

-

H2122 cells (or other sensitive cell line)

-

This compound

-

[9,10-³H]Stearoyl-CoA

-

NADPH

-

Microsome isolation buffer (e.g., 0.1 M potassium phosphate, pH 7.2, 20% glycerol, 1 mM EDTA, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Scintillation counter

Methodology:

-

Microsome Preparation:

-

Harvest cultured H2122 cells and wash with ice-cold PBS.

-

Resuspend cells in microsome isolation buffer and homogenize on ice.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

Resuspend the microsomal pellet in a minimal volume of isolation buffer and determine protein concentration.

-

-

SCD Activity Assay:

-

In a microcentrifuge tube, prepare the reaction mixture containing microsomal protein (e.g., 50-100 µg), NADPH (e.g., 1 mM), and varying concentrations of this compound (or vehicle control) in reaction buffer.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding [9,10-³H]Stearoyl-CoA (e.g., 0.1 µCi).

-

Incubate for 15-30 minutes at 37°C.

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge at 12,000 x g for 5 minutes to pellet precipitated protein.

-

Transfer the supernatant (containing ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of SCD activity as the amount of ³H₂O produced per unit time per mg of microsomal protein.

-

Plot the SCD activity against the concentration of this compound to determine the EC50 value.

-

Caption: Workflow for the in vitro SCD activity assay.

Protocol 2: Cell-Based Fatty Acid Desaturation Assay using Stable Isotope Labeling and GC-MS

This protocol measures the conversion of a stable isotope-labeled SFA to its corresponding MUFA in cultured cells treated with this compound.

Materials:

-

Sensitive cancer cell line (e.g., H2122)

-

This compound

-

[¹³C₁₆]-Palmitic acid

-

Cell culture medium and supplements

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Fatty acid methyl ester (FAME) derivatization reagent (e.g., BF₃-methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

-

Cell Culture and Treatment:

-

Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 24 hours).

-

During the last few hours of treatment (e.g., 4-6 hours), supplement the culture medium with [¹³C₁₆]-palmitic acid.

-

-

Lipid Extraction:

-

Wash the cells with PBS and harvest them.

-

Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer method.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

Saponify the extracted lipids and methylate the fatty acids to form FAMEs.

-

-

GC-MS Analysis:

-

Analyze the FAMEs by GC-MS to separate and quantify the different fatty acid species.

-

Monitor the ions corresponding to [¹³C₁₆]-stearic acid (18:0) and [¹³C₁₆]-oleic acid (18:1).

-

-

Data Analysis:

-

Calculate the desaturation index as the ratio of the peak area of [¹³C₁₆]-oleic acid to the peak area of [¹³C₁₆]-stearic acid.

-

Compare the desaturation index between this compound-treated and control cells to determine the inhibitory effect.

-

Caption: Workflow for the cell-based fatty acid desaturation assay.

Protocol 3: Oleate Rescue Experiment

This experiment confirms that the cytotoxicity of this compound is due to the inhibition of SCD by demonstrating that the toxic effects can be reversed by providing the cells with an exogenous source of MUFAs.

Materials:

-

Sensitive cancer cell line (e.g., H460, HCC44)[6]

-

This compound

-

Sodium oleate

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Methodology:

-

Cell Plating:

-

Plate cells in a 96-well plate at a suitable density.

-

-

Treatment:

-

Treat the cells with a concentration range of this compound in the presence or absence of a rescuing concentration of sodium oleate (e.g., 100 µM).[6]

-

Include appropriate vehicle controls.

-

-

Incubation:

-

Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72 hours).

-

-

Cell Viability Assessment:

-

Measure cell viability using a standard assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot cell viability against the concentration of this compound for both conditions (with and without oleate).

-

A rightward shift in the dose-response curve in the presence of oleate indicates a successful rescue.

-

Caption: Workflow for the oleate rescue experiment.

References

- 1. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. Stearoyl-CoA Desaturase (SCD) | DC Chemicals [dcchemicals.com]

- 3. apexbt.com [apexbt.com]

- 4. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

Troubleshooting & Optimization

SW203668 Technical Support Center: A Researcher's Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SW203668, a potent and selective irreversible inhibitor of Stearoyl-CoA Desaturase (SCD). This guide includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a benzothiazole-based small molecule that acts as a tumor-specific, irreversible inhibitor of Stearoyl-CoA Desaturase (SCD). Its selectivity is attributed to its activation by the cytochrome P450 enzyme CYP4F11, which is expressed in a subset of cancer cells. In these cells, CYP4F11 metabolizes this compound into a reactive species that covalently binds to and inhibits SCD. SCD is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD disrupts lipid homeostasis, leading to cancer cell death.

Q2: In which solvents is this compound soluble?

A2: this compound exhibits good solubility in several organic solvents. It is recommended to prepare stock solutions in Dimethyl Sulfoxide (DMSO). For detailed solubility information, please refer to the table below.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: It is recommended to prepare a stock solution of this compound in DMSO. For instance, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How should I prepare working solutions of this compound in cell culture media?

A4: To prepare a working solution, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.1% to 0.5%. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. Always add the diluted compound to the cells in culture, rather than adding a highly concentrated DMSO stock directly to the well.

Q5: What are the known sensitive and insensitive cell lines for this compound?

A5: this compound has shown selective cytotoxicity in non-small cell lung cancer (NSCLC) cell lines that express CYP4F11. Sensitive cell lines include H2122, H460, HCC44, and HCC95. Conversely, cell lines with low or no CYP4F11 expression, such as H1155, are largely insensitive to the compound.

Solubility Data

| Solvent | Solubility |

| DMSO | ≤ 20 mg/mL[1] |

Experimental Protocols

General Cell Culture Conditions

The following table summarizes the recommended culture conditions for cell lines sensitive to this compound.

| Cell Line | Base Medium | Serum | Supplements | Culture Conditions |

| NCI-H2122 | RPMI-1640[2] | 10% Fetal Bovine Serum (FBS) | 2 mM L-Glutamine, 2.0 g/L NaHCO3[2] | 37°C, 5% CO2 |

| NCI-H460 | RPMI-1640[3][4] | 10% FBS[3][4] | 2.1 mM stable Glutamine, 2.0 g/L NaHCO3, 1% Penicillin/Streptomycin[4][5] | 37°C, 5% CO2[5] |

| HCC44 | RPMI-1640[6] | 10% heat-inactivated FBS[6] | N/A | 37°C, 5% CO2[6] |

| HCC95 | RPMI-1640[7][8] | 10% FBS[7][8] | 2 mM L-Glutamine, 1 mM Sodium Pyruvate, 1X Penicillin/Streptomycin[7] | 37°C, 5% CO2[7] |

Protocol for Treating Cells with this compound

-

Cell Seeding: Plate the desired number of cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below the toxicity threshold for your cells (generally ≤ 0.1%).

-